(R)-2-Amino-4-(2-chlorophenyl)butanoic acid

GABA-B Pharmacology Stereoselective Synthesis Neuroscience Tools

Racemic or para-substituted GABA-B ligands confound receptor SAR studies: the (R)-enantiomer is >100-fold more potent than (S), and ortho-substitution uniquely reshapes binding-pocket steric and electronic requirements. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid eliminates both variables. - Single (R)-enantiomer: eliminates potency artifacts from the inactive (S)-isomer. - Ortho-Cl pharmacophore: enables quantitative mapping of GABA-B orthosteric-site tolerance vs. para-Cl (baclofen). - Chiral reference standard: validated for SFC/HPLC method ruggedness testing of ortho-substituted GABA analogs. Supplied with full QA documentation; standard global B2B shipping applies.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1260606-19-6
Cat. No. B8178415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-(2-chlorophenyl)butanoic acid
CAS1260606-19-6
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(C(=O)O)N)Cl
InChIInChI=1S/C10H12ClNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
InChIKeyZYQDUOLAVXZHAL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4-(2-chlorophenyl)butanoic Acid: Differentiated GABA-B Ligand


(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a chiral, ortho-chlorinated analog of the classic GABA-B agonist baclofen [1]. This compound is defined by a butanoic acid backbone with an amino group at position 2 and a 2-chlorophenyl substituent at position 4, in the (R)-configuration. As a derivative of the only FDA-approved GABA-B receptor agonist scaffold, it is primarily utilized in neuroscience research to investigate the structural determinants of GABA-B receptor activation and to probe the consequences of ortho- versus para-substitution on ligand-receptor interactions [2].

(R)-2-Amino-4-(2-chlorophenyl)butanoic Acid: No Substitution with Baclofen


Generic substitution with racemic baclofen or its para-chlorophenyl isomer is not scientifically equivalent for research applications due to two critical structural features that dictate differential pharmacology. First, the ortho-chlorine substitution in this compound introduces a unique steric and electronic environment compared to the para-chlorine in baclofen, which has been shown to drastically alter GABA-B receptor affinity, with only specific ortho-substituted analogs retaining activity [1]. Second, the stereochemistry of the amino acid moiety is paramount; the (R)-enantiomer of baclofen exhibits a >100-fold higher potency at the GABA-B receptor compared to the (S)-enantiomer, demonstrating that the chiral center is a primary driver of target engagement [2]. Therefore, using the racemic mixture or the para-substituted isomer would confound experimental results by introducing a less active or inactive stereoisomer and a distinct binding pharmacophore.

(R)-2-Amino-4-(2-chlorophenyl)butanoic Acid Differentiation: Key Evidence


Stereochemical Potency: (R)- vs. (S)-Enantiomer

The (R)-enantiomer is the eutomer for GABA-B receptor agonism. For the para-chlorophenyl analog (baclofen), the (R)-enantiomer exhibits an IC50 of 15 nM for displacing [3H]-baclofen, which is over 100-fold more potent than the (S)-enantiomer, which has an IC50 of 1.77 μM [1]. This establishes that stereochemistry is the primary determinant of target affinity within this chemical class.

GABA-B Pharmacology Stereoselective Synthesis Neuroscience Tools

Ortho-Chlorine Substitution: Retained GABA-B Affinity

A systematic study of six close baclofen analogs, including those with chlorine atoms introduced into the ortho position to restrict conformation, found that only one compound (Compound 5, a 2,6-dichloro analog) retained measurable affinity for the GABA-B receptor [1]. This demonstrates that ortho-substitution is not universally detrimental and that specific ortho-substituted analogs can maintain target engagement, unlike other conformationally locked or structurally modified analogs that were found to be inactive.

Medicinal Chemistry GABA-B Agonist SAR Conformational Analysis

(R)-2-Amino-4-(2-chlorophenyl)butanoic Acid: Research & Industrial Applications


Ortho- vs. Para-Substitution Pharmacophore Mapping

Utilize (R)-2-Amino-4-(2-chlorophenyl)butanoic acid as a chemical probe in competitive binding assays (e.g., displacement of [3H]-baclofen) to map the steric and electronic requirements of the GABA-B receptor's orthosteric binding pocket. By comparing its binding affinity and functional activity to that of (R)-baclofen (para-chloro), researchers can quantitatively define the tolerance of the receptor for ortho-substitution, a key parameter in rational drug design. This is supported by SAR studies demonstrating that ortho-substitution can yield active GABA-B ligands, unlike many other modifications [1].

Chiral Purity & Stereoselective Analysis

Employ (R)-2-Amino-4-(2-chlorophenyl)butanoic acid as a reference standard for developing and validating chiral HPLC or SFC methods to separate and quantify enantiomers of ortho-substituted GABA analogs. Given the >100-fold potency difference between GABA-B receptor enantiomers [2], establishing chiral purity is essential for any downstream biological assay. This compound serves as a more structurally demanding analyte than baclofen, providing a robust test for chiral separation method ruggedness.

Conformational Analysis for GABA-B Activation

Use this compound in computational chemistry and molecular dynamics studies to model the bioactive conformation of ortho-substituted GABA analogs at the GABA-B receptor. The ortho-chlorine atom imposes distinct conformational constraints on the phenyl ring relative to the GABA backbone, a phenomenon known as the 'ortho effect' [1]. Comparing the conformational energy landscape of this compound to that of baclofen can provide insights into the specific conformations required for receptor activation, guiding the design of next-generation, subtype-selective GABA-B modulators.

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